4-[3-(Acetyloxy)butyl]phenyl acetate
Description
4-[3-(Acetyloxy)butyl]phenyl acetate is a synthetic ester derivative characterized by a butyl chain substituted with an acetyloxy group at the third position, linked to a phenyl ring that is further esterified with an acetate group. These compounds are frequently utilized in pharmaceutical intermediates, agrochemicals, and biological studies due to their esterified phenolic groups, which influence solubility, stability, and bioactivity .
Properties
CAS No. |
6973-65-5 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
[4-(3-acetyloxybutyl)phenyl] acetate |
InChI |
InChI=1S/C14H18O4/c1-10(17-11(2)15)4-5-13-6-8-14(9-7-13)18-12(3)16/h6-10H,4-5H2,1-3H3 |
InChI Key |
IDWHTWMEVYBAMH-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC(=O)C)OC(=O)C |
Other CAS No. |
6973-65-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(3-Acetoxypropyl)phenyl Acetate (CAS 25823-43-2)
- Structure : Features a propyl chain (C3) instead of butyl (C4), with an acetyloxy group at the third position and an additional acetate on the phenyl ring.
- Properties : Molecular weight 236.26 (C13H16O4), stored at 2–8°C to prevent degradation. Soluble in chloroform, dichloromethane, and DMSO .
- Applications: Used as an intermediate in biodistribution studies of xenoestrogens in Wistar rats .
Coumarin Derivatives (e.g., Compound 8 in )
- Structure : 4-(2-oxo-2H-chromen-3-yl)phenyl acetate combines a coumarin core with an acetyloxy phenyl group.
- Comparison : The absence of a coumarin scaffold in 4-[3-(Acetyloxy)butyl]phenyl acetate likely reduces its anticancer potency but improves synthetic accessibility.
OXYPHENISATIN ACETATE (CAS 115-33-3)
- Structure : A bis-acetylated compound with two 4-(acetyloxy)phenyl groups attached to an indoline core .
- Therapeutic Use : Cathartic agent, highlighting the role of acetyloxy groups in enhancing bioavailability and modifying drug release .
- Key Difference: The dimeric structure of oxyphenisatin provides dual acetyloxy motifs, which may increase metabolic liability compared to mono-acetylated analogs like this compound.
4-Acetoxycinnamic Acid (CAS 15486-19-8)
- Structure: Features a propenoic acid chain attached to a 4-acetyloxy phenyl group .
- Applications : Used in agrochemical and medical research due to its conjugated double bond, which enhances UV stability and reactivity .
- Comparison : The carboxylic acid group in cinnamic acid derivatives introduces pH-dependent solubility, unlike the esterified butyl chain in this compound.
Data Table: Key Structural and Functional Comparisons
Research Findings and Functional Insights
- Synthetic Accessibility: Acetyloxy phenyl esters are typically synthesized via esterification of phenolic precursors using acetyl chloride or anhydride in basic conditions, as seen in the synthesis of 4-(benzyloxy)phenyl intermediates .
- Biological Implications : The position and number of acetyloxy groups critically influence bioactivity. For example, para-substituted acetyloxy groups (as in oxyphenisatin) enhance metabolic stability compared to ortho or meta isomers .
- Physicochemical Properties: Longer alkyl chains (e.g., butyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
